5-(pyridine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane
Description
5-(Pyridine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a bicyclic compound featuring a pyridine-4-carbonyl substituent at the 5-position of a 2-thia-5-azabicyclo[2.2.1]heptane scaffold. The bicyclic core consists of a sulfur atom (thia) and a nitrogen atom (aza) within a norbornane-like structure. This compound is of interest in medicinal chemistry, particularly for targeting nicotinic acetylcholine receptors (nAChRs), as structural analogs have shown relevance in positron emission tomography (PET) imaging .
Properties
IUPAC Name |
pyridin-4-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c14-11(8-1-3-12-4-2-8)13-6-10-5-9(13)7-15-10/h1-4,9-10H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYGASLHEPBKOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyridine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where a pyridine derivative undergoes a [4+2] cycloaddition with a suitable dienophile under mild conditions . This reaction is often catalyzed by organocatalysts or transition metal catalysts to achieve high enantioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-(pyridine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or peracids to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-(pyridine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-(pyridine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby affecting cellular pathways .
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs, their substituents, biological activity, and applications.
Table 1: Structural and Functional Comparison
Structural and Functional Analysis
Core Scaffold Variations
- Aza Position : The primary compound and its analogs differ in the position of the nitrogen atom (5-aza vs. 7-aza). For example, FPhEP and F2PhEP feature a 7-aza configuration, which may influence receptor selectivity compared to 5-aza derivatives .
- Thia/Oxa Replacement : Replacing sulfur (thia) with oxygen (oxa) alters electronic properties. The oxa analog (e.g., 5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane) may exhibit improved solubility but reduced lipophilicity .
Substituent Effects
- Pyridine Carbonyl vs. In contrast, the 2-chlorobenzoyl group in 5-(2-Chlorobenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane introduces steric bulk and electron-withdrawing effects, which may reduce binding kinetics .
- Fluorinated Analogs : FPhEP and F2PhEP demonstrate the impact of fluorination on binding affinity. The addition of a 4-fluorophenyl group in F2PhEP reduces Ki from 240 pM to 29 pM, highlighting the role of halogenation in enhancing receptor interaction .
Physicochemical Properties
- Molecular Weight and Lipophilicity : The primary compound (MW ~253–321 g/mol, based on analogs) falls within the range typical for CNS-targeting ligands. Chlorinated derivatives (e.g., 5-(2-Chlorobenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane) exhibit higher logP values, favoring blood-brain barrier penetration .
- Salt Forms : Hydrochloride salts (e.g., 2-thia-5-azabicyclo[2.2.1]heptane hydrochloride) improve solubility but may require formulation adjustments for in vivo use .
Biological Activity
5-(Pyridine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a heterocyclic compound that has garnered attention due to its unique bicyclic structure and potential biological activities. This compound is characterized by the presence of a thioether group and a pyridine moiety, which contribute to its interaction with various biological targets. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a bicyclo[2.2.1]heptane framework, which is notable for its rigidity and ability to serve as a scaffold for various modifications. The incorporation of the pyridine ring enhances its binding capabilities due to the nitrogen atom's ability to form hydrogen bonds, which is crucial for interactions with biological receptors.
Cholinergic Receptor Modulation
One of the primary areas of research surrounding this compound is its role as a ligand for cholinergic receptors. Studies indicate that derivatives of this compound can modulate neurotransmitter systems, potentially influencing cognitive functions and providing therapeutic effects in neurodegenerative disorders such as Alzheimer's disease.
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism of Action | Potential Applications |
|---|---|---|
| Cholinergic Receptor Agonism | Enhances neurotransmitter release | Alzheimer's disease treatment |
| Antimicrobial Properties | Inhibits bacterial growth through receptor interaction | Antibiotic development |
| Anticancer Activity | Induces apoptosis in cancer cells | Cancer therapy research |
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties, making it a candidate for antibiotic development. The compound's interaction with bacterial cell wall synthesis pathways suggests it may inhibit growth in resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
The mechanism by which this compound exerts its biological effects primarily involves its binding to specific receptors and enzymes:
- Receptor Binding : The compound acts as an agonist at cholinergic receptors, enhancing the release of acetylcholine which is critical for synaptic transmission.
- Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis, thereby exerting antimicrobial effects.
- Cellular Pathway Modulation : The compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death.
Case Studies and Research Findings
Several studies have explored the pharmacological profile of this compound:
Study 1: Neuroprotective Effects
A study demonstrated that this compound improved cognitive function in animal models of Alzheimer's disease through cholinergic receptor modulation, leading to enhanced memory retention and reduced neurodegeneration.
Study 2: Antimicrobial Efficacy
In vitro assays revealed that the compound exhibited significant antibacterial activity against various strains, with MIC (Minimum Inhibitory Concentration) values comparable to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
